molecular formula C24H29NO2 B1675207 6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid CAS No. 153559-76-3

6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid

Cat. No. B1675207
M. Wt: 363.5 g/mol
InChI Key: SLXTWXQUEZSSTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid is part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a large aromatic system and several functional groups. It has a molecular weight of 363.493 . The IUPAC Standard InChI is InChI=1S/C24H29NO2/c1-15-12-18-19 (23 (4,5)9-8-22 (18,2)3)13-17 (15)24 (10-11-24)20-7-6-16 (14-25-20)21 (26)27/h6-7,12-14H,8-11H2,1-5H3, (H,26,27) .

Scientific Research Applications

RXR-Selective Agonists

Research indicates that analogues of 6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, such as those synthesized and evaluated for selective retinoid X receptor (RXR) agonism, have shown promise. These compounds, including known therapeutic agents like bexarotene, were studied for their ability to bind and activate RXR, showing potential therapeutic applications through improved biological selectivity and potency (Heck et al., 2016).

Antioxidant and Vasorelaxant Activities

Nicotinic acid derivatives, including those related to 6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid, have been explored for their vasorelaxation and antioxidative properties. These compounds demonstrated dose-dependent vasorelaxation and significant antioxidant activities, indicating their potential for therapeutic use in vascular disorders and oxidative stress-related conditions (Prachayasittikul et al., 2010).

Industrial Applications

The industrial synthesis and applications of nicotinic acid highlight its importance in various fields, including the pharmaceutical and food industries. Studies focusing on ecological methods for producing nicotinic acid suggest the potential for green chemistry and environmentally friendly production processes (Lisicki et al., 2022).

Tumor Inhibitory and Antioxidant Activity

Compounds derived from 6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid have been synthesized and tested for their tumor inhibitory and antioxidant activities. These studies show that such derivatives can have promising effects against cancer cells and oxidative damage, further indicating their potential in medical research and therapy development (Hamdy et al., 2013).

Nicotinic Acid Receptors and Lipid Regulation

The discovery and characterization of receptors for nicotinic acid, such as PUMA-G and HM74, have elucidated the mechanism by which nicotinic acid exerts its lipid-regulating effects. This research opens avenues for developing new therapeutic agents targeting dyslipidemia and related conditions (Tunaru et al., 2003).

properties

IUPAC Name

6-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)cyclopropyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXTWXQUEZSSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90165354
Record name LG 100268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid

CAS RN

153559-76-3
Record name 6-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)cyclopropyl]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LG 100268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LG-100268
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01941
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LG 100268
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90165354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LG 100268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVU4X1103P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Reagents. Stock solutions of CDDO and/or CDDO-Me at 10 mM in DMSO were stored at −20° C. Working solutions were prepared in DMSO and added directly to culture medium. ATRA was purchased from Sigma Chemical Co. (St. Louis, Mo.) and kept in 100% ethanol solution at −20° C. RXR-specific ligand LG-100268 was kindly provided by Dr. Richard Heyman. Caspase-3 inhibitor Z-DEVD-fmk and bongkrekic acid (BA) were obtained from Calbiochem (La Jolla, Calif.). Cyclosporin A (CyA) was purchased from Sandoz. Fas-signaling antibody CH 1 and Fas-blocking antibody ZB4 were obtained from Immunotech (Miami, Fla.).
Name
CDDO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CDDO-Me
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
Reactant of Route 2
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
Reactant of Route 3
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
Reactant of Route 5
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
Reactant of Route 6
6-(1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid

Citations

For This Compound
33
Citations
SPH Alexander, A Mathie… - British Journal of …, 2006 - search.proquest.com
Alexander et al Retinoic acid and retinoid X S139Retinoic acid and retinoid XOverview: Retinoic acid receptors (provisional nomenclature) are nuclear hormone receptors of the NR1B …
Number of citations: 3 search.proquest.com
Y Wang, JC Bell, DS Keeney, HW Strobel - Drug metabolism and disposition, 2010 - ASPET
Mechanisms regulating CYP4F genes remain under investigation, although characterization of CYP4F regulatory modalities would facilitate the discovery of new drug targets. This …
Number of citations: 29 dmd.aspetjournals.org
PW Jurutka, I Kaneko, J Yang, JS Bhogal… - Journal of medicinal …, 2013 - ACS Publications
Three unreported analogues of 4-[1-(3,5,5,8,8-pentamethyl-5-6-7-8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (1), otherwise known as bexarotene, as well as four novel analogues of (…
Number of citations: 31 pubs.acs.org
MM Faul, AM Ratz, KA Sullivan… - The Journal of …, 2001 - ACS Publications
Retinoids 1−5 have been identified as potent RXR agonists for evaluation in the treatment of non-insulin-dependent (type II) diabetes mellitus (NIDDM). Highly convergent syntheses of 1…
Number of citations: 103 pubs.acs.org
JM Lenhard, JE Weiel, MA Paulik, ES Furfine - Biochemical pharmacology, 2000 - Elsevier
HIV protease inhibitors (PIs) are effective drugs for the treatment of AIDS. However, PI therapy is sometimes associated with side-effects including increased plasma lipids and altered …
Number of citations: 75 www.sciencedirect.com
G Martin, H Poirier, D Crombie, JC Fruchart… - Journal of Biological …, 2000 - ASBMB
The intracellular fatty acid content of insulin-sensitive target tissues determines in part their insulin sensitivity. Uptake of fatty acids into cells is a controlled process determined in part by …
Number of citations: 103 www.jbc.org
F Villarroya, R Iglesias, M Giralt - Current medicinal chemistry, 2004 - ingentaconnect.com
Obesity and type II diabetes are closely related metabolic diseases with an increasing incidence worldwide. No clear-cut pharmacological treatment for these complex metabolic …
Number of citations: 110 www.ingentaconnect.com
C Liang, G Qiao, Y Liu, L Tian, N Hui, J Li, Y Ma… - European Journal of …, 2021 - Elsevier
All-trans-retinoic acid (ATRA) is effective for preventing cancer and treating skin diseases and acute promyelocytic leukaemia (APL). These pharmacological effects of ATRA are mainly …
Number of citations: 35 www.sciencedirect.com
SR Howell, MA Shirley, EH Ulm - Drug metabolism and disposition, 1998 - ASPET
Retinoids are compounds that bind to and activate one or more retinoid receptors to elicit various physiological responses. There are two families of retinoid receptors, ie retinoic acid …
Number of citations: 72 dmd.aspetjournals.org
KT Liby, MB Sporn - Pharmacological reviews, 2012 - ASPET
We review the rationale for the use of synthetic oleanane triterpenoids (SOs) for prevention and treatment of disease, as well as extensive biological data on this topic resulting from both …
Number of citations: 434 pharmrev.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.